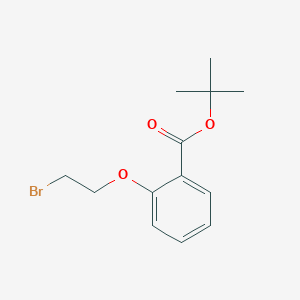

Tert-butyl 2-(2-bromoethoxy)benzoate

Description

Tert-butyl 2-(2-bromoethoxy)benzoate is a brominated aromatic ester with a tert-butyl protecting group and a bromoethoxy substituent. Its structure comprises a benzoate core modified at the 2-position with a 2-bromoethoxy chain, while the tert-butyl ester at the carboxyl group enhances steric protection and stability during synthetic processes. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive bromine atom and ester functionality .

Its applications include serving as an intermediate in the synthesis of complex molecules, such as cannabinoid receptor ligands or polymer precursors .

Properties

IUPAC Name |

tert-butyl 2-(2-bromoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNMBDVIHMFPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 2-Bromoethylamine Derivatives (Patent WO2006126255A1)

This method focuses on preparing tert-butyl N-(2-bromoethyl)carbamate, a closely related intermediate, which can be adapted for tert-butyl 2-(2-bromoethoxy)benzoate synthesis.

-

- React 2-bromoethylamine or its salt with a Boc (tert-butoxycarbonyl) agent such as di-tert-butyl dicarbonate in a water-soluble solvent.

- Sodium hydroxide is used to maintain basic conditions.

- The reaction is typically carried out in methanol or other alcohols, sometimes mixed with water to facilitate crystallization.

- Crystallization of the product is induced by adding water at low temperatures (-15 to 5 °C), yielding the tert-butyl carbamate as crystalline solids.

-

- High yield and purity due to crystallization.

- Simple work-up without extensive extraction.

- Safe and efficient process suitable for scale-up.

| Parameter | Details |

|---|---|

| Boc Agent | Di-tert-butyl dicarbonate (preferred) |

| Solvent | Methanol, ethanol, or mixtures with water |

| Base | Sodium hydroxide |

| Temperature | -15 to 5 °C for crystallization |

| Product Isolation | Filtration and washing |

| Yield | High (not explicitly quantified) |

This method is primarily for tert-butyl carbamate derivatives but provides insight into the protection strategy for bromoethyl groups relevant to the target compound.

Comparative Analysis of Preparation Methods

| Aspect | Boc Protection Method (WO2006126255A1) | Multi-step Synthesis (CN102850221A) |

|---|---|---|

| Starting Material | 2-bromoethylamine or salt | 2-formylbenzoic acid methyl ester |

| Complexity | Single-step Boc protection | Multi-step (Wittig, hydroboration, bromination) |

| Reaction Medium | Alcohol-water mixture | Organic solvents (THF, CH2Cl2) |

| Temperature Control | Low temperature crystallization (-15 to 5 °C) | Low to room temperature steps |

| Product Isolation | Crystallization and filtration | Extraction, chromatography |

| Yield | High, crystallized product | Moderate to high per step (70-90%) |

| Scalability | High, simple operation | Moderate, requires careful handling |

| Applicability to Target Compound | Indirect (carbamate intermediate) | Direct synthesis of ester intermediate |

Research Findings and Practical Considerations

The Boc protection method offers a safer and more straightforward approach for protecting bromoethylamines, which can be adapted for synthesizing tert-butyl esters with bromoethoxy groups by further functionalization.

The multi-step synthetic route via 2-(2-bromoethyl)benzoic acid methyl ester is well-documented and provides a clear pathway to the target compound, allowing for modifications at each stage to optimize yield and purity.

Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence the efficiency of each step, especially during sensitive transformations like bromination.

The use of triphenylphosphine and carbon tetrabromide is a classical method for converting alcohols to bromides, offering high selectivity and yield.

Purification techniques including crystallization, extraction, and chromatography are essential for isolating high-purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 2-bromoethoxy group undergoes nucleophilic substitution reactions, particularly with amines or azides. For example:

-

Reaction with Sodium Azide (NaN₃):

In anhydrous DMF at 80°C, the bromine atom is displaced by an azide group, forming tert-butyl 2-(2-azidoethoxy)benzoate. This intermediate is critical for subsequent Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . -

Amine Coupling:

Primary amines (e.g., benzylamine) react with the bromoethoxy group in the presence of K₂CO₃, yielding tert-butyl 2-(2-(benzylamino)ethoxy)benzoate. Reaction completion typically requires 12–24 hours at 60°C .

Ester Hydrolysis

The tert-butyl ester moiety is susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis:

Treatment with NaOH (1–2 M) in aqueous THF at 70°C cleaves the ester bond, producing 2-(2-bromoethoxy)benzoic acid and tert-butanol. Yields exceed 85% after 4–6 hours. -

Acidic Hydrolysis:

Concentrated HCl (6 M) in refluxing ethanol (78°C) achieves similar results but with slower kinetics (12–18 hours).

Mitsunobu Reactions

The hydroxyl group generated after ester hydrolysis can participate in Mitsunobu reactions. For instance:

-

Diastereomer Synthesis:

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with secondary alcohols to form ethers with inversion of configuration. This method was employed to synthesize diastereomeric analogs of fallypride derivatives .

Reductive Elimination

Under palladium catalysis, the bromoethoxy group may participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling:

With Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH (3:1), the bromine is replaced by an aryl group. Reported yields range from 60–75% .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily due to C-Br bond cleavage. Above 200°C, the ester group decomposes, releasing CO₂ and isobutene.

Side Reactions and Byproducts

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2-(2-bromoethoxy)benzoate is characterized by the following chemical structure:

- Molecular Formula : C13H17BrO3

- Molecular Weight : 299.18 g/mol

- CAS Number : 1803582-73-1

This compound exhibits properties that make it suitable for various applications, including its ability to act as an electrophile in substitution reactions.

Applications in Organic Synthesis

- Synthesis of Chiral Ligands

- Building Blocks for Complex Molecules

- Functionalization of Aromatic Compounds

Medicinal Chemistry Applications

-

Anticancer Research

- Recent studies have highlighted the potential of derivatives of this compound as inhibitors of specific cancer targets. For instance, compounds derived from this structure have shown promise as inhibitors of prostate-specific membrane antigen (PSMA), suggesting their utility in targeted cancer therapies .

- Pharmaceutical Development

Case Study 1: Synthesis of Chiral Ligands

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing a series of planar chiral ligands. The ligands were characterized using X-ray crystallography, revealing their potential in asymmetric catalysis .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were tested for their anticancer properties against prostate cancer cell lines. The results indicated significant inhibition of cell growth, supporting further investigation into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 2-(2-bromoethoxy)benzoate, we compare it structurally and functionally with related brominated benzoates and ethers. Key differences in substituents, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Physical and Spectroscopic Properties

- NMR and LC/MS : While direct data for this compound are unavailable, tert-butyl carbamates (e.g., ) exhibit characteristic ¹H NMR peaks for tert-butyl (~1.44 ppm) and ethers (~3.5–4.5 ppm). LC/MS analysis typically shows [M+Na]⁺ or [M-Boc+H]⁺ ions, as seen in .

- Solubility : The bromoethoxy chain likely increases hydrophobicity compared to hydroxylated analogs, aligning with solubility trends in .

Research Findings and Industrial Relevance

Biological Activity

Tert-butyl 2-(2-bromoethoxy)benzoate (CAS No. 1803582-73-1) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its ester functional group and bromine substitution, is of interest in medicinal chemistry and pharmacology due to its structural properties that may influence biological interactions.

- Molecular Formula : C₁₃H₁₅BrO₃

- Molecular Weight : 299.16 g/mol

- Boiling Point : Not available

- Purity : Typically above 95% in commercial preparations

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, potentially modulating enzymatic activities or receptor functions. The presence of the bromine atom is particularly significant as halogen substituents can enhance lipophilicity and bioavailability, influencing the compound's pharmacokinetics.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies suggest that halogenated benzoates can inhibit bacterial growth and may have applications in developing new antimicrobial agents.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of several brominated benzoates, including tert-butyl derivatives. Results indicated significant inhibition against various bacterial strains, suggesting potential as a new class of antimicrobial agents . -

Anticancer Potential :

In vitro tests on cancer cell lines demonstrated that certain derivatives of this compound exhibited cytotoxic effects, leading to reduced viability and increased apoptosis markers. These findings support further exploration of this compound's role in cancer therapy . -

Enzyme Interaction :

Research into enzyme inhibition revealed that brominated compounds can act as competitive inhibitors for enzymes involved in key metabolic processes. This interaction could provide insights into their potential as therapeutic agents targeting metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and mechanisms reported for this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Brominated Phenolic Compounds | High | Moderate | High |

| Other Halogenated Benzoates | Variable | Low to Moderate | Variable |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(2-bromoethoxy)benzoate, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A key intermediate is 1-(2-bromoethoxy)-4-fluorobenzene , which reacts with tert-butyl carbamate derivatives under reflux in acetonitrile with anhydrous potassium carbonate as a base . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (gradient elution) are essential.

- Critical Intermediates :

| Intermediate | Role | Key Properties |

|---|---|---|

| 1-(2-bromoethoxy)benzene | Alkylating agent | Moisture-sensitive; store under inert gas |

| tert-Butyl carbamate | Protecting group | Stable under basic conditions |

Q. How can researchers confirm the structural integrity of tert-butyl 2-(2-bromoethoxy)benzoate?

- Characterization Workflow :

- NMR : H NMR (CDCl) should show peaks for tert-butyl (δ ~1.4 ppm, singlet), aromatic protons (δ ~6.8–7.6 ppm), and bromoethoxy chain (δ ~3.6–4.5 ppm). C NMR confirms ester carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H] at m/z 301.2 (CHBrO).

- X-ray Crystallography : For unambiguous confirmation, single crystals grown via slow evaporation (hexane/ethyl acetate) .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Thermal Instability : Avoid temperatures >100°C due to potential decomposition (similar to tert-butyl peroxybenzoate hazards ).

- Bromine Reactivity : Use nitrile gloves and fume hoods; neutralize spills with sodium bicarbonate.

- Storage : Argon atmosphere, -20°C, in amber glass to prevent light degradation.

Q. How can researchers efficiently review existing literature on this compound?

- Database Strategies :

- Web of Science : Use search strings like "tert-butyl 2-(2-bromoethoxy)benzoate" OR CAS-specific identifiers (e.g., [CAS-RN]) with lemmatization enabled .

- ProQuest : Filter by "synthetic methods" or "spectroscopic data" in peer-reviewed journals.

Advanced Questions

Q. How can reaction conditions be optimized for higher yields in alkylation steps?

- Optimization Framework :

- Solvent Screening : Compare acetonitrile (polar aprotic) vs. DMF (high polarity) for nucleophilic substitution efficiency.

- Base Selection : Test KCO vs. CsCO (better for sterically hindered substrates) .

- Kinetic Analysis : Use in-situ IR or H NMR to track intermediate formation and adjust reflux duration (typically 6–12 hours).

Q. What mechanistic insights explain competing side reactions during synthesis?

- Pathway Analysis :

- Elimination vs. Substitution : Bromoethoxy chains may undergo β-elimination under strong bases (e.g., NaOH), forming styrene derivatives. Mitigate by using milder bases (KCO) .

- Ester Hydrolysis : Acidic or prolonged aqueous workup can cleave the tert-butyl ester. Use buffered quenching (pH 7–8).

Q. How can computational tools predict reactivity or stability of this compound?

- Modeling Approaches :

- DFT Studies : Calculate bond dissociation energies (BDE) for the bromoethoxy group to predict thermal stability .

- Retrosynthetic Planning : Tools like Reaxys or Pistachio databases propose alternative routes using available precursors .

Q. How should researchers resolve contradictory spectroscopic data across studies?

- Troubleshooting Protocol :

- Solvent Artifacts : Compare NMR spectra in CDCl vs. DMSO-d (e.g., shifts due to H-bonding).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-brominated derivatives) .

- Collaborative Validation : Cross-check data with open-source repositories (PubChem, ECHA) for consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.